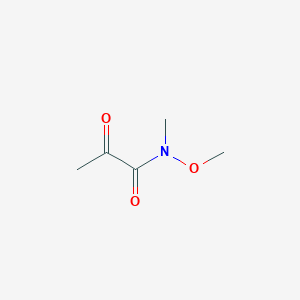

N-Methoxy-N-methyl-2-oxopropanamide

Description

BenchChem offers high-quality N-Methoxy-N-methyl-2-oxopropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methoxy-N-methyl-2-oxopropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methoxy-N-methyl-2-oxopropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)5(8)6(2)9-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWNYNLFHKXQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652221 | |

| Record name | N-Methoxy-N-methyl-2-oxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914220-85-2 | |

| Record name | N-Methoxy-N-methyl-2-oxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Methoxy-N-methyl-2-oxopropanamide" properties and characteristics

An In-depth Technical Guide to N-Methoxy-N-methyl-2-oxopropanamide: A Versatile Building Block in Modern Synthesis

Introduction

N-Methoxy-N-methyl-2-oxopropanamide (CAS No. 914220-85-2) is a specialized chemical reagent that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Structurally, it is the N-methoxy-N-methylamide—commonly known as a Weinreb amide—derivative of pyruvic acid. This classification is central to its utility, imparting a unique reactivity profile that is highly valued by researchers in the fields of drug discovery, medicinal chemistry, and fine chemical production.[3][4]

The significance of this molecule lies in the predictable and controlled reactivity of the Weinreb amide functional group.[5][6] It allows for the precise formation of ketones and aldehydes from aggressive organometallic reagents, elegantly circumventing the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides.[6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the properties, synthesis, reactivity, and safe handling of N-Methoxy-N-methyl-2-oxopropanamide, grounding its utility in the fundamental principles of organic chemistry.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.

Physicochemical Properties

The key identifying and handling information for N-Methoxy-N-methyl-2-oxopropanamide is summarized below. The compound typically presents as a white powder and requires refrigerated storage to ensure its long-term stability.[2][3][7]

| Property | Value | Source(s) |

| CAS Number | 914220-85-2 | [1][2][7][8] |

| IUPAC Name | N-methoxy-N-methyl-2-oxopropanamide | [1][9] |

| Molecular Formula | C₅H₉NO₃ | [1][7] |

| Molar Mass | 131.13 g/mol | [1][2][7] |

| Appearance | White powder | [3] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [2][7] |

Spectroscopic Characterization Insights

While specific spectral data requires direct acquisition, the structure of N-Methoxy-N-methyl-2-oxopropanamide allows for the prediction of its key NMR features. The analysis of related N-methoxy-N-methyl amides provides critical insights, particularly concerning the phenomenon of rotamers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the partial double-bond character of the amide C-N bond, rotation can be restricted at room temperature. This restriction can lead to the existence of conformational isomers, or rotamers, which are observable by NMR. In similar ortho-substituted N-methoxy-N-methyl benzamides, this effect manifests as broad humps for the N-methyl and O-methyl proton signals in the ¹H NMR spectrum, rather than sharp singlets.

-

¹H NMR: One would expect to see three primary signals: a singlet for the acetyl group protons (CH₃-C=O), and two signals for the N-methyl (N-CH₃) and O-methyl (O-CH₃) groups. Due to the potential for restricted rotation, the N-CH₃ and O-CH₃ signals may appear as broad humps at room temperature.

-

¹³C NMR: The spectrum would show five distinct carbon signals, including two carbonyl carbons (one for the amide and one for the ketone), and three methyl carbons. The chemical shift of the methoxy carbon can be a useful descriptor for structural analysis.[10]

-

Expert Insight (Causality): The observation of peak broadening is a direct consequence of the energy barrier to rotation around the C-N amide bond. At room temperature, the rate of interconversion between rotamers is on the same timescale as the NMR experiment, leading to broadened signals. A Variable Temperature (VT) NMR experiment is therefore a crucial, self-validating tool for confirming this phenomenon. Upon heating, the rate of rotation increases, causing the distinct signals of the rotamers to coalesce into a single, sharp average signal. This confirms that the broadening is due to dynamic conformational exchange and not decomposition or impurities.

Part 2: The Chemistry of a Weinreb Amide: Synthesis and Reactivity

The synthetic value of N-Methoxy-N-methyl-2-oxopropanamide is rooted in the principles of Weinreb amide chemistry, both in its preparation and its subsequent reactions.

Synthesis Pathway

Weinreb amides are most commonly prepared from carboxylic acids or their activated derivatives, such as acid chlorides.[5][6] The synthesis of N-Methoxy-N-methyl-2-oxopropanamide would logically start from pyruvic acid, following a two-step, one-pot procedure.

Caption: General workflow for the synthesis of N-Methoxy-N-methyl-2-oxopropanamide.

Detailed Experimental Protocol (Illustrative):

-

Activation of Carboxylic Acid: In a flame-dried, inert-atmosphere flask, dissolve pyruvic acid (1.0 eq) in a dry, non-protic solvent (e.g., dichloromethane or THF). Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. Causality: Oxalyl chloride is an efficient activating agent that converts the carboxylic acid into the highly reactive pyruvoyl chloride intermediate, making it susceptible to nucleophilic attack.

-

Amide Formation: In a separate flask, slurry N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as pyridine (2.2 eq) in dichloromethane. Causality: The hydrochloride salt must be neutralized to generate the free amine nucleophile. Two equivalents of base are used: one to free the amine and one to scavenge the HCl generated in the subsequent acylation step.

-

Reaction and Workup: Slowly add the solution from step 2 to the activated acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and perform a standard aqueous workup followed by purification via column chromatography.

Core Reactivity: Controlled Ketone Synthesis

The hallmark of the Weinreb amide is its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to yield ketones without the formation of tertiary alcohol byproducts.[5][6]

This remarkable selectivity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate.[5] This intermediate is stable at the low temperatures at which the reaction is conducted and does not collapse to form the ketone until the acidic aqueous workup. By the time the ketone is formed, all the organometallic nucleophile has been quenched, preventing a second addition.

Caption: Mechanism of controlled ketone synthesis using a Weinreb amide.

Part 3: Applications in Research and Drug Development

N-Methoxy-N-methyl-2-oxopropanamide is a valuable building block for introducing the pyruvoyl moiety (CH₃COCO-) into complex molecular scaffolds. This is particularly relevant in medicinal chemistry, where α-ketoamides and related structures are found in various biologically active compounds.

-

Intermediate for Bioactive Molecules: Its application is noted in the synthesis of "healing drugs," indicating its role as a precursor in pharmaceutical manufacturing pipelines.[3]

-

Access to α-Diketones: The reaction with Grignard reagents provides a straightforward route to α-diketones, which are versatile precursors for heterocycles and other complex structures.

-

Role of the Methoxy Group: The methoxy group itself is a privileged substituent in drug design. It can favorably modulate ligand-target binding interactions, improve metabolic stability by blocking sites of oxidation, and enhance physicochemical properties like solubility and cell permeability.[11] The use of N-Methoxy-N-methyl-2-oxopropanamide allows for the incorporation of a reactive handle (the pyruvoyl group) into molecules that may also benefit from the strategic placement of methoxy groups elsewhere in the structure.

Part 4: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of N-Methoxy-N-methyl-2-oxopropanamide is essential for laboratory safety.

Hazard Identification

The compound is classified with the following GHS Hazard Statements:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid breathing dust or fumes.[9] Wash hands thoroughly after handling.[9] Keep away from sources of ignition.[9]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[9]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[2][7][9] Keep away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[9]

Conclusion

N-Methoxy-N-methyl-2-oxopropanamide is more than a simple chemical; it is a precisely engineered tool for modern organic synthesis. Its identity as a Weinreb amide provides a reliable and high-fidelity method for the construction of ketones, a foundational transformation in the synthesis of complex molecules. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this versatile building block to advance projects in drug discovery and materials science, confident in the predictable and controlled outcomes it enables.

References

-

N-Methoxy-N-methyl-2-oxopropanamide. ChemBK. [Link]

-

N-methoxy-N-methyl-2-oxopropanamide | C5H9NO3. PubChem. [Link]

-

N-Methoxy-N-methylpropionamide | C5H11NO2. PubChem. [Link]

-

N-methoxy-N-methylprop-2-enamide | C5H9NO2. PubChem. [Link]

-

pyruvic acid. Reddit r/chemistry. [Link]

-

Weinreb Amides. Current Protocols in Nucleic Acid Chemistry. [Link]

-

N-methoxy-N-methyl-2-oxopropanamide CAS NO.914220-85-2. LookChem. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. [Link]

-

Synthesis of carbonyl-labeled pyruvic acid. ResearchGate. [Link]

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC. [Link]

-

Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]

-

The role of the methoxy group in approved drugs. PubMed. [Link]

-

The Role of N-Methoxy-N-methylbenzamide in Advanced Materials and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. National Institutes of Health (NIH). [Link]

-

N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]

-

N-Methoxy-N-methylbenzamide | C9H11NO2. PubChem. [Link]

-

Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]

Sources

- 1. N-methoxy-N-methyl-2-oxopropanamide | C5H9NO3 | CID 29923348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 914220-85-2|N-Methoxy-N-methyl-2-oxopropanamide|BLD Pharm [bldpharm.com]

- 3. N-methoxy-N-methyl-2-oxopropanamide, CasNo.914220-85-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Weinreb amides [pubsapp.acs.org]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. keyorganics.net [keyorganics.net]

- 9. aksci.com [aksci.com]

- 10. researchgate.net [researchgate.net]

- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methoxy-N-methyl-2-oxopropanamide: A Versatile α-Keto Weinreb Amide Building Block

Introduction: The Strategic Value of an α-Keto Weinreb Amide

N-Methoxy-N-methyl-2-oxopropanamide, registered under CAS number 914220-85-2, is a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Structurally, it is the N-methoxy-N-methylamide (commonly known as a Weinreb amide) derivative of pyruvic acid.[4] This places the compound at the intersection of two highly valuable functional group classes: the α-keto amide and the Weinreb amide. This unique combination allows for selective and controlled synthetic transformations, making it a powerful tool for the construction of complex molecular architectures, particularly 1,2-dicarbonyl compounds.

The primary utility of the Weinreb amide moiety, first reported by Steven M. Weinreb and Steven Nahm in 1981, lies in its reaction with organometallic reagents (such as Grignard or organolithium reagents) to furnish ketones in high yields, crucially avoiding the common problem of over-addition to form tertiary alcohols.[5][6][7] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[5][6] In the case of N-Methoxy-N-methyl-2-oxopropanamide, the presence of the adjacent ketone group opens up synthetic pathways to valuable 1,2-diketones and other α-keto derivatives, which are prevalent motifs in biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this versatile building block.

Physicochemical and Safety Data

A summary of the key properties and safety information for N-Methoxy-N-methyl-2-oxopropanamide is presented below. This data is compiled from chemical supplier safety data sheets and public chemical databases.

| Property | Value | Source(s) |

| CAS Number | 914220-85-2 | [1][2][4] |

| Molecular Formula | C₅H₉NO₃ | [1][2][3] |

| Molecular Weight | 131.13 g/mol | [1][2][3] |

| IUPAC Name | N-methoxy-N-methyl-2-oxopropanamide | [4] |

| SMILES | CC(=O)C(=O)N(C)OC | [2][4] |

| Appearance | White powder (reported by some suppliers) | |

| Storage | 2-8°C, Sealed in a dry environment | [2][4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [8] |

Synthesis of N-Methoxy-N-methyl-2-oxopropanamide

The synthesis of N-Methoxy-N-methyl-2-oxopropanamide can be reliably achieved by adapting standard procedures for Weinreb amide formation. The most direct precursor is pyruvic acid, which must first be converted to a more reactive acylating agent, such as an acid chloride.

Conceptual Workflow

The synthesis is a two-step process starting from pyruvic acid:

-

Activation of the Carboxylic Acid: Pyruvic acid is converted to pyruvoyl chloride. This is a necessary activation step as the direct reaction of a carboxylic acid with N,O-dimethylhydroxylamine is generally inefficient. Reagents such as oxalyl chloride or thionyl chloride are commonly used for this transformation.

-

Amide Formation: The resulting pyruvoyl chloride is then reacted in situ with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated and liberate the free amine for the reaction.

Caption: Synthetic workflow for N-Methoxy-N-methyl-2-oxopropanamide.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure adapted from the well-established synthesis of Weinreb amides from acid chlorides.[5][9]

Materials:

-

Pyruvic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride[10]

-

Triethylamine (or Pyridine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add pyruvic acid (1.0 eq). Dilute with anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise via a syringe.[11][12]

-

Causality: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides. The reaction produces gaseous byproducts (CO, CO₂, HCl), which are easily removed. The catalytic DMF facilitates the reaction via the formation of a Vilsmeier intermediate.

-

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The completion of this step yields a solution of pyruvoyl chloride.

-

Amidation Reaction: In a separate flame-dried flask under nitrogen, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C.[13]

-

Slowly add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes. This neutralizes the hydrochloride salt to generate the free N,O-dimethylhydroxylamine in situ.

-

Slowly add the solution of pyruvoyl chloride from Step 2 to the amine suspension at 0 °C via a cannula or dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the acid chloride.

-

Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield N-Methoxy-N-methyl-2-oxopropanamide.

Core Application: Synthesis of 1,2-Diketones

The primary synthetic value of N-Methoxy-N-methyl-2-oxopropanamide is its role as an electrophile in the synthesis of 1,2-diketones (also known as α-diketones). This is achieved through the classic Weinreb ketone synthesis.[5][7]

Reaction Mechanism and the Role of the Weinreb Amide

The success of the Weinreb ketone synthesis hinges on the unique stability of the tetrahedral intermediate formed upon nucleophilic attack.

-

Nucleophilic Addition: An organometallic reagent (R-M, e.g., a Grignard reagent) adds to the amide carbonyl carbon.

-

Chelation and Stabilization: The resulting tetrahedral intermediate is stabilized by chelation of the metal cation (e.g., MgX⁺) between the newly formed oxyanion and the N-methoxy oxygen atom.[5][6]

-

Stability to Further Addition: This chelated intermediate is stable at low temperatures and does not collapse to form the ketone until acidic work-up. This prevents the common side reaction where a second equivalent of the organometallic reagent adds to the highly reactive ketone product.

-

Hydrolysis: Upon aqueous acidic work-up, the intermediate is hydrolyzed to release the desired ketone.

Caption: Mechanism of the Weinreb ketone synthesis.

Illustrative Protocol: Synthesis of a 1,2-Diketone

This protocol describes a general procedure for the reaction of N-Methoxy-N-methyl-2-oxopropanamide with a Grignard reagent.[7][14][15]

Materials:

-

N-Methoxy-N-methyl-2-oxopropanamide

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Methoxy-N-methyl-2-oxopropanamide (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions.

-

-

Slowly add the Grignard reagent (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quenching and Work-up: While still cold, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Causality: Saturated NH₄Cl is a mild acidic quenching agent that protonates the intermediate without causing other acid-sensitive functional groups to react.

-

-

Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude 1,2-diketone can be purified by flash column chromatography or recrystallization.

Conclusion

N-Methoxy-N-methyl-2-oxopropanamide serves as a highly effective and versatile building block for modern organic synthesis. Its identity as a Weinreb amide allows for the controlled and high-yield synthesis of α-keto ketones (1,2-diketones) from a wide range of organometallic nucleophiles. The stability of the chelated tetrahedral intermediate is the cornerstone of this methodology, preventing the over-addition that plagues reactions with other acylating agents. The straightforward synthesis of the title compound from pyruvic acid further enhances its accessibility and utility for researchers in the fields of medicinal chemistry and complex molecule synthesis. This guide provides the fundamental principles and practical, illustrative protocols to enable its effective application in the laboratory.

References

-

Pace, V., et al. (2012). Efficient Preparation of α-Ketoacetals. Molecules, 17(4), 4359-4373. [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. In Wikipedia. Retrieved January 3, 2026, from [Link]

-

ChemBK. (n.d.). N-Methoxy-N-methyl-2-oxopropanamide. Retrieved January 3, 2026, from [Link]

-

Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved January 3, 2026, from [Link]

-

Mahdavi, M., & Saeedi, M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]

-

PubChem. (n.d.). N-methoxy-N-methyl-2-oxopropanamide. Retrieved January 3, 2026, from [Link]

-

Seltzman, H. H., et al. (2022). A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks. The Journal of Organic Chemistry, 87(12), 8176-8181. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved January 3, 2026, from [Link]

-

Al-Zoubi, R. M., & Al-Hamdany, R. (2019). Recent Developments in Weinreb Synthesis and their Applications. Rafidain Journal of Science, 28(4), 1-15. [Link]

-

Al-Zoubi, R. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

-

Organic Syntheses. (n.d.). A GENERAL AND EFFICIENT ROUTE TO KETONES AND ALDEHYDES BEARING A 9-FLUORENYL RADICAL CLOCK VIA A WEINREB AMIDE. Org. Synth. 2024, 101, 61-82. [Link]

-

Organic Syntheses. (n.d.). ACID CHLORIDES FROM α-KETO ACIDS WITH α,α-DICHLOROMETHYL METHYL ETHER: PYRUVOYL CHLORIDE. Org. Synth. 1980, 59, 1. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF N,N-DIBENZYL-O-PIVALOYLHYDROXYLAMINE AND ITS USE IN THE SYNTHESIS OF N-PIVALOYLOXY-N-PIVALOYLOXYMETHYL-p-TOLUENESULFONAMIDE. Org. Synth. 2018, 95, 80-95. [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF 4,5-DIIODOIMIDAZOLE AND 1-BENZYL-4,5-DIIODOIMIDAZOLE. Org. Synth. 2015, 92, 254-267. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 914220-85-2|N-Methoxy-N-methyl-2-oxopropanamide|BLD Pharm [bldpharm.com]

- 3. N-methoxy-N-methyl-2-oxopropanamide | C5H9NO3 | CID 29923348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 914220-85-2 | CAS DataBase [m.chemicalbook.com]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 8. aksci.com [aksci.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Efficient Preparation of α-Ketoacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to N-Methoxy-N-methyl-2-oxopropanamide: A Versatile Building Block in Modern Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, N-Methoxy-N-methyl-2-oxopropanamide, a specialized Weinreb amide, has emerged as a valuable reagent for researchers and scientists. Its unique structural features offer precise control over synthetic transformations, enabling the construction of intricate molecules with applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of N-Methoxy-N-methyl-2-oxopropanamide, from its fundamental properties to its synthesis and potential applications, with a focus on providing actionable insights for professionals in drug development.

Core Molecular Attributes

A foundational understanding of a reagent's physicochemical properties is critical for its effective application in synthesis. The key attributes of N-Methoxy-N-methyl-2-oxopropanamide are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C5H9NO3 | [1][2] |

| Molecular Weight | 131.13 g/mol | [1] |

| CAS Number | 914220-85-2 | [1] |

| Appearance | White powder | [2] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [2] |

Strategic Synthesis of N-Methoxy-N-methyl-2-oxopropanamide

The synthesis of N-Methoxy-N-methyl-2-oxopropanamide can be logically approached by leveraging the well-established reactivity of N,O-dimethylhydroxylamine with activated carboxylic acid derivatives.[3] A robust and field-proven method involves the conversion of readily available pyruvic acid to its corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Diagram of the Synthetic Pathway

Caption: Synthetic route to N-Methoxy-N-methyl-2-oxopropanamide.

Experimental Protocol: A Two-Step Synthesis

This protocol details a reliable method for the laboratory-scale synthesis of N-Methoxy-N-methyl-2-oxopropanamide.

Part 1: Synthesis of Pyruvoyl Chloride [1]

-

Apparatus Setup: Equip a two-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a distillation apparatus.

-

Initial Charge: Charge the flask with pyruvic acid (0.40 mol).

-

Reagent Addition: While stirring at room temperature, slowly add α,α-dichloromethyl methyl ether (0.40 mol) over 30 minutes.

-

Reaction: Heat the solution at 50°C for 30 minutes.

-

Purification: Purify the crude product by vacuum distillation to yield pyruvoyl chloride.

Part 2: Synthesis of N-Methoxy-N-methyl-2-oxopropanamide [4]

-

Apparatus Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in dichloromethane (CH2Cl2).

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Base Addition: Slowly add triethylamine (2.1 equiv) to the suspension.

-

Acid Chloride Addition: Add the freshly prepared pyruvoyl chloride (1.0 equiv) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until completion.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield N-Methoxy-N-methyl-2-oxopropanamide.

Applications in Drug Discovery and Development

The utility of N-methoxy-N-methylamides, or Weinreb amides, in the synthesis of complex molecules, particularly in the pharmaceutical industry, is well-documented.[5] The key advantage of these intermediates lies in their controlled reactivity with organometallic reagents.

Controlled Ketone Synthesis

A significant challenge in organic synthesis is the over-addition of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) to carboxylic acid derivatives, leading to the formation of tertiary alcohols instead of the desired ketones. Weinreb amides, such as N-Methoxy-N-methyl-2-oxopropanamide, circumvent this issue through the formation of a stable, chelated intermediate upon addition of the organometallic reagent. This intermediate is stable under the reaction conditions and only collapses to the ketone upon acidic workup, thus preventing a second addition.

Diagram of the Reaction Mechanism

Sources

Synthesis of N-Methoxy-N-methyl-2-oxopropanamide from Pyruvic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Methoxy-N-methyl-2-oxopropanamide, a Weinreb amide derivative of pyruvic acid. Weinreb amides are pivotal intermediates in organic synthesis, valued for their ability to react with organometallic reagents to furnish ketones without the common side reaction of over-addition to form tertiary alcohols. This document details the prevalent synthetic strategies commencing from pyruvic acid, with a focus on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The target audience for this guide includes researchers, chemists, and professionals in the fields of pharmaceutical development and fine chemical synthesis.

Introduction: The Significance of N-Methoxy-N-methyl-2-oxopropanamide

N-Methoxy-N-methyl-2-oxopropanamide, also known as the Weinreb amide of pyruvic acid, is a valuable synthetic intermediate.[1][2] Its structure incorporates the versatile Weinreb amide functionality, which consists of an N-methoxy-N-methylamide group. This functional group is renowned for its capacity to undergo nucleophilic acyl substitution with a wide array of organometallic reagents (e.g., Grignard reagents, organolithiums) to yield ketones in a controlled manner. The stability of the intermediate tetrahedral adduct, chelated by the methoxy group, prevents the typical over-addition that leads to tertiary alcohols, a common issue with other carboxylic acid derivatives like esters or acid chlorides.[3]

The 2-oxo functionality derived from pyruvic acid makes this particular Weinreb amide a useful building block for the synthesis of various α-keto amides, which are important pharmacophores in numerous biologically active compounds.

Synthetic Strategy: From Carboxylic Acid to Weinreb Amide

The direct conversion of a carboxylic acid, such as pyruvic acid, to an amide is challenging due to the acidic nature of the carboxylic acid and the basicity of the amine.[4][5] The acid-base reaction forms a highly unreactive carboxylate salt, which hinders nucleophilic attack by the amine.[5][6] Therefore, activation of the carboxylic acid is a prerequisite for efficient amide bond formation.[7][8][9]

The synthesis of N-Methoxy-N-methyl-2-oxopropanamide from pyruvic acid involves the coupling of pyruvic acid with N,O-dimethylhydroxylamine or its hydrochloride salt.[10][11][12] This transformation is a specific example of a broader class of reactions used to prepare Weinreb amides from carboxylic acids.[13][14][15][16]

Core Reaction and Mechanism

The fundamental transformation is the formation of an amide bond between the carboxyl group of pyruvic acid and the nitrogen atom of N,O-dimethylhydroxylamine. This is achieved by activating the carboxylic acid to make the carbonyl carbon more electrophilic.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of the target Weinreb amide.

The mechanism generally proceeds through the formation of a highly reactive intermediate from the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. Common coupling agents and their mechanistic pathways are discussed in the following sections.

Methodologies for Synthesis

Several effective methods have been developed for the synthesis of Weinreb amides from carboxylic acids. The choice of method often depends on factors such as substrate scope, cost of reagents, reaction conditions, and scalability.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents in amide synthesis.[4][5][7] They activate the carboxylic acid by forming a reactive O-acylisourea intermediate.

Workflow Diagram:

Caption: Workflow for carbodiimide-mediated synthesis.

Experimental Protocol:

-

To a solution of pyruvic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 2.2 eq.) dropwise.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add EDC hydrochloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-Methoxy-N-methyl-2-oxopropanamide.

Phosphorus-Based Coupling Reagents

Reagents based on phosphorus, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), can be highly effective for the direct conversion of carboxylic acids to Weinreb amides.[3][13][14][16] These methods often proceed under mild conditions and are suitable for large--scale synthesis.[14][16]

A one-pot method using phosphorus trichloride has been reported to give high yields.[13][16]

Experimental Protocol (Using PCl₃):

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyruvic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in a suitable solvent like toluene.

-

Add a base, such as pyridine or triethylamine (3.0 eq.), to the mixture.

-

Cool the mixture to 0 °C and add phosphorus trichloride (0.4 eq.) dropwise.

-

Heat the reaction mixture to 60 °C and stir for several hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Acyl Chloride Intermediate

Another common strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with N,O-dimethylhydroxylamine.[17]

Workflow Diagram:

Caption: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocol:

-

Step 1: Formation of Pyruvoyl Chloride

-

To pyruvic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain crude pyruvoyl chloride, which is often used immediately in the next step.

-

-

Step 2: Amide Formation

-

Dissolve the crude pyruvoyl chloride in an anhydrous solvent (e.g., chloroform).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) to the solution.

-

Cool the mixture to 0 °C and add pyridine (2.2 eq.) dropwise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Perform a standard aqueous workup and purify the product as described in previous sections.

-

Data Summary

| Parameter | Carbodiimide Method | Phosphorus-Based Method | Acyl Chloride Method |

| Coupling Agent | EDC, DCC | PCl₃, POCl₃ | (COCl)₂, SOCl₂ |

| Base | Et₃N, DIPEA | Pyridine, Et₃N | Pyridine |

| Solvent | DCM, THF | Toluene | DCM, Chloroform |

| Temperature | 0 °C to RT | 0 °C to 60 °C | 0 °C to RT |

| Typical Yield | Good to Excellent | High | Good to Excellent |

| Key Advantage | Mild conditions | One-pot, scalable | High reactivity |

| Key Disadvantage | By-product removal | Reagent sensitivity | Two-step process |

Safety and Handling

-

Pyruvic acid: Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Coupling agents (EDC, DCC): Can be sensitizers and irritants.

-

Phosphorus reagents (PCl₃, POCl₃): Highly corrosive and react violently with water. Must be handled in a well-ventilated fume hood.

-

Acylating agents ((COCl)₂, SOCl₂): Toxic and corrosive. React with moisture to release HCl gas.

-

N,O-dimethylhydroxylamine hydrochloride: Hygroscopic and an irritant.[10]

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of N-Methoxy-N-methyl-2-oxopropanamide from pyruvic acid is a well-established transformation that can be accomplished through several reliable methods. The choice of synthetic route will depend on the specific requirements of the laboratory or production facility, including scale, cost, and available equipment. Carbodiimide-mediated couplings offer mild conditions suitable for sensitive substrates, while phosphorus-based reagents provide an efficient one-pot procedure for larger-scale preparations. The acyl chloride method, though a two-step process, utilizes highly reactive intermediates to ensure complete conversion. Careful consideration of the reaction mechanism, optimization of conditions, and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

-

Katritzky, A. R., & Zhang, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

-

Niu, T., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Thieme E-Books & E-Journals. [Link]

-

Chem-Space. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

LookChem. (n.d.). N-methoxy-N-methyl-2-oxopropanamide CAS NO.914220-85-2. Retrieved from [Link]

-

Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Retrieved from [Link]

-

PubChem. (n.d.). N-methoxy-N-methyl-2-oxopropanamide. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

Sources

- 1. N-methoxy-N-methyl-2-oxopropanamide | C5H9NO3 | CID 29923348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bldpharm.com [bldpharm.com]

- 3. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. hepatochem.com [hepatochem.com]

- 8. benchchem.com [benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

An Uncharted Reagent: The Case of N-Methoxy-N-methyl-2-oxopropanamide in Selective Acylation

A comprehensive review of the scientific literature reveals a notable absence of dedicated research on N-Methoxy-N-methyl-2-oxopropanamide as a reagent for selective acylation reactions. While the broader classes of N-methoxy-N-methylamides (Weinreb amides) and α-ketoamides are well-established in organic synthesis, this specific molecule remains largely unexplored in published academic and industrial research.

This technical guide confronts this knowledge gap by first contextualizing the potential role of N-Methoxy-N-methyl-2-oxopropanamide within the established reactivity of related compounds. We will then extrapolate its putative reactivity and outline a strategic approach for researchers and drug development professionals to systematically investigate its efficacy and selectivity as an acylating agent. This document serves not as a summary of existing applications, but as a foundational roadmap for pioneering research into this promising, yet uncharacterized, chemical entity.

The Weinreb Amide Scaffold: A Foundation of Controlled Acylation

N-methoxy-N-methylamides, commonly known as Weinreb amides, are renowned for their ability to undergo nucleophilic addition to the carbonyl carbon without the common side reaction of over-addition, which often plagues more reactive acylating agents like acid chlorides or anhydrides. This unique stability is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is generally stable under the reaction conditions and only collapses to the ketone or aldehyde product upon acidic workup.

The general mechanism for the reaction of a Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium) is depicted below. This controlled reactivity has made Weinreb amides invaluable tools in the synthesis of complex molecules, including pharmaceuticals and natural products.

The Strategic Utility of N-Methoxy-N-methyl-2-oxopropanamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxy-N-methyl-2-oxopropanamide, the Weinreb amide derivative of pyruvic acid, represents a unique and powerful building block in the synthetic chemist's arsenal. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic applications in medicinal chemistry. By synergistically combining the well-established reactivity of the Weinreb amide with the inherent biological relevance of the α-keto amide motif, this reagent offers a versatile platform for the construction of complex and biologically active molecules. We will explore the causality behind its synthetic utility, provide validated experimental frameworks, and discuss its potential in the development of novel therapeutics.

Introduction: Unveiling a Bifunctional Linchpin

N-Methoxy-N-methyl-2-oxopropanamide (CAS No. 914220-85-2) is a fascinating molecule that sits at the crossroads of two powerful synthetic strategies in medicinal chemistry.[1] Its structure, characterized by a central α-keto amide core and a terminal Weinreb amide, endows it with a dual reactivity profile that can be selectively exploited to forge intricate molecular architectures.

The Weinreb amide (N-methoxy-N-methylamide) functionality is a cornerstone of modern organic synthesis, renowned for its ability to undergo clean and controlled additions with organometallic reagents to furnish ketones and aldehydes without the common pitfall of over-addition.[2][3] This precision stems from the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[3]

Simultaneously, the α-keto amide moiety is a privileged scaffold in numerous biologically active compounds.[4] This functional group can act as a potent electrophile, often serving as a "warhead" to form covalent bonds with target enzymes, or it can participate in non-covalent interactions within a receptor's binding pocket. α-Keto amides generally exhibit improved pharmacokinetic properties, such as enhanced membrane permeability and greater stability towards plasma esterases and proteolytic cleavage, when compared to their α-keto acid or α-keto ester counterparts.[4]

This guide will dissect the unique attributes of N-Methoxy-N-methyl-2-oxopropanamide, providing a comprehensive resource for its effective implementation in drug discovery and development programs.

Synthesis and Characterization

The synthesis of N-Methoxy-N-methyl-2-oxopropanamide leverages the well-established methodologies for Weinreb amide formation. The most direct and common approach involves the coupling of a pyruvic acid derivative with N,O-dimethylhydroxylamine.

Synthetic Pathways

Two primary pathways can be envisioned for the synthesis of N-Methoxy-N-methyl-2-oxopropanamide, starting from either pyruvic acid or its more reactive acid chloride.

Pathway A: From Pyruvic Acid via an Activating Agent

This is a highly reliable and versatile method that avoids the isolation of the often-unstable pyruvoyl chloride. The carboxylic acid is activated in situ using a variety of coupling agents.

Pathway B: From Pyruvoyl Chloride

This classical approach involves the conversion of pyruvic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure for the synthesis of N-Methoxy-N-methyl-2-oxopropanamide from pyruvic acid using 1,1'-carbonyldiimidazole (CDI) as the coupling agent. This method is often preferred due to its mild reaction conditions and the avoidance of harsh reagents.[5]

Materials:

-

Pyruvic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (or other suitable base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of pyruvic acid (1.0 eq.) in anhydrous DCM at 0 °C, add CDI (1.1 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until CO₂ evolution ceases and the formation of the acyl imidazole intermediate is complete (monitored by TLC).

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the acyl imidazole solution back to 0 °C and add the freshly prepared N,O-dimethylhydroxylamine solution dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours or until completion as indicated by TLC.

-

Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude N-Methoxy-N-methyl-2-oxopropanamide by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Physicochemical and Spectroscopic Characterization

| Property | Value | Reference |

| CAS Number | 914220-85-2 | [1] |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| Appearance | White powder | [6] |

| Storage | Sealed in dry, 2-8°C | [7] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the N-methyl group, and the N-methoxy group. The chemical shifts will be influenced by the adjacent carbonyl and nitrogen/oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum will be characterized by the presence of two carbonyl carbon signals (one for the ketone and one for the amide), along with signals for the three distinct methyl carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the amide functionalities.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Synthetic Applications

The dual functionality of N-Methoxy-N-methyl-2-oxopropanamide allows for a range of selective transformations, making it a valuable intermediate in multi-step syntheses.

Reactions at the Weinreb Amide Moiety

The primary utility of the Weinreb amide is its controlled reaction with organometallic reagents to form ketones.[2][8]

This reaction provides a facile route to α,β-diketones, which are themselves versatile intermediates in the synthesis of heterocycles and other complex molecules. The reaction conditions are generally mild and tolerate a wide range of functional groups on the incoming nucleophile.[2]

Furthermore, the Weinreb amide can be reduced to the corresponding aldehyde using hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), affording an α-keto aldehyde.[3]

Reactions Involving the α-Keto Group

The electrophilic nature of the α-keto group allows for a variety of nucleophilic additions. For instance, it can react with stabilized ylides in Wittig-type reactions or undergo addition of other carbon and heteroatom nucleophiles. The adjacent amide group can influence the stereochemical outcome of such additions.

Significance in Medicinal Chemistry

The structural motifs present in N-Methoxy-N-methyl-2-oxopropanamide are of significant interest in drug discovery.

The α-Keto Amide as a Pharmacophore

The α-keto amide moiety is a key feature in a number of enzyme inhibitors, where the electrophilic keto group can form a reversible or irreversible covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the enzyme's active site. This has been successfully applied in the design of inhibitors for proteases, such as calpains and viral proteases.[4] The amide portion of the functionality provides opportunities for hydrogen bonding interactions, contributing to binding affinity and selectivity.

Recent studies have also highlighted the potential of α-keto amides as modulators of protein aggregation in neurodegenerative diseases like Alzheimer's disease.[9] A series of novel α-keto amides were synthesized and found to inhibit the aggregation of both amyloid-beta and tau proteins, with one lead compound demonstrating cognitive improvement in a mouse model.[9]

A Versatile Building Block for Drug Scaffolds

N-Methoxy-N-methyl-2-oxopropanamide serves as a precursor to α,β-diketones, which are valuable intermediates in the synthesis of various heterocyclic systems common in pharmaceuticals. The controlled and predictable reactivity of the Weinreb amide makes it an ideal choice for complex, multi-step syntheses where functional group tolerance and high yields are paramount. The use of Weinreb amides in the synthesis of key intermediates for drugs like Remdesivir underscores their importance in pharmaceutical manufacturing.[10]

Conclusion

N-Methoxy-N-methyl-2-oxopropanamide is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its unique combination of a stable, yet reactive, Weinreb amide and a biologically relevant α-keto amide moiety provides a powerful platform for the efficient synthesis of complex molecular targets. The principles of its synthesis are well-established, and its reactivity can be selectively controlled to access a variety of valuable intermediates. As the demand for novel and effective therapeutics continues to grow, the strategic application of such bifunctional reagents will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 26(16), 4969. [Link]

-

Bibi, S., et al. (2024). Synthesis and biological evaluation of Halogen-Substituted novel α-Ketoamides as potential protein aggregation modulators in Alzheimer's disease. Bioorganic Chemistry, 147, 107373. [Link]

-

PubChem. (n.d.). N-methoxy-N-methyl-2-oxopropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Weinreb ketone synthesis. [Link]

-

Singh, J., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-199. [Link]

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

Kulakov, I. V., et al. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemical Papers, 75(2), 539-547. [Link]

- Pace, V., et al. (2012). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis, 44(21), 3313-3328.

- Lee, J.-I., & Park, J.-D. (2005). A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Bulletin of the Korean Chemical Society, 26(12), 2051-2053.

-

Zhang, J., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5065-5072. [Link]

-

ChemBK. (n.d.). N-Methoxy-N-methyl-2-oxopropanamide. [Link]

-

PubChem. (n.d.). N-Methyl-2-oxopropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

MDPI. (2021). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 26(11), 3217. [Link]

- Google Patents. (2005).

-

Semantic Scholar. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. [Link]

-

ResearchGate. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [Link]

Sources

- 1. N-methoxy-N-methyl-2-oxopropanamide | C5H9NO3 | CID 29923348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. chembk.com [chembk.com]

- 7. 914220-85-2|N-Methoxy-N-methyl-2-oxopropanamide|BLD Pharm [bldpharm.com]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis and biological evaluation of Halogen-Substituted novel α-Ketoamides as potential protein aggregation modulators in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of N-Methoxy-N-methyl-2-oxopropanamide in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Controlled Acylation in Complex Molecule Synthesis

In the intricate landscape of pharmaceutical drug development, the precise and predictable formation of carbon-carbon bonds is a cornerstone of synthetic strategy. The construction of complex molecular architectures, particularly those destined to become Active Pharmaceutical Ingredients (APIs), demands reagents that offer high selectivity and functional group tolerance. Among the myriad of synthetic tools available, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally reliable acylating agents. This guide focuses on a specific, yet versatile, member of this class: N-Methoxy-N-methyl-2-oxopropanamide .

With the chemical formula C₅H₉NO₃ and a molar mass of 131.13 g/mol , this compound serves as a valuable intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Its utility stems from the inherent stability of the N-methoxy-N-methylamide moiety, which allows for controlled nucleophilic addition, primarily with organometallic reagents, to yield ketones without the common side reaction of over-addition to form tertiary alcohols.[3][4] This technical guide provides an in-depth exploration of the synthesis, reaction mechanisms, analytical characterization, and pharmaceutical applications of N-Methoxy-N-methyl-2-oxopropanamide, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 914220-85-2 | [5] |

| Molecular Formula | C₅H₉NO₃ | [6] |

| Molar Mass | 131.13 g/mol | [6] |

| Appearance | White powder | [7] |

| Storage | Sealed in dry, 2-8°C | [8] |

Safety and Handling:

N-Methoxy-N-methyl-2-oxopropanamide is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area, such as a fume hood. In case of contact, standard first aid measures should be followed. For detailed information, consult the Safety Data Sheet (SDS).

Synthesis of N-Methoxy-N-methyl-2-oxopropanamide: A Step-by-Step Protocol

The synthesis of Weinreb amides, including N-Methoxy-N-methyl-2-oxopropanamide, is typically achieved through the coupling of a carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine. A common and effective method involves the use of a carbodiimide coupling agent.

Logical Workflow for Synthesis

Caption: Synthesis of N-Methoxy-N-methyl-2-oxopropanamide.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of a similar Weinreb amide.[9]

Materials:

-

Pyruvic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-Methylmorpholine

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

10% Citric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve pyruvic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.0 eq), and 1-hydroxybenzotriazole (1.1 eq) in dimethylformamide.

-

To the solution, add 4-methylmorpholine (2.1 eq) sequentially, followed by N-ethyl-N'-(dimethylaminopropyl)carbodiimide (1.1 eq).

-

Stir the reaction mixture at ambient temperature overnight.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, 10% citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

The Weinreb Ketone Synthesis: Mechanism and Application

The primary utility of N-Methoxy-N-methyl-2-oxopropanamide lies in its application in the Weinreb ketone synthesis. This reaction allows for the formation of ketones from a carboxylic acid derivative and an organometallic reagent with high fidelity.

Mechanism of Action

The success of the Weinreb ketone synthesis hinges on the formation of a stable tetrahedral intermediate. When an organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl group of the Weinreb amide, a metal-chelated intermediate is formed. This chelation, involving the methoxy group, stabilizes the intermediate and prevents its collapse and subsequent over-addition of the nucleophile, a common issue with other acylating agents like esters or acid chlorides.[3] The stable intermediate is then hydrolyzed during aqueous workup to yield the desired ketone.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Exemplary Protocol: Reaction with Phenylmagnesium Bromide

Materials:

-

N-Methoxy-N-methyl-2-oxopropanamide

-

Phenylmagnesium bromide (in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Methoxy-N-methyl-2-oxopropanamide (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phenylmagnesium bromide (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude ketone product.

-

Purify the product by column chromatography if necessary.

Pharmaceutical Applications and Case Studies

The structural motif derived from N-Methoxy-N-methyl-2-oxopropanamide is found in various biologically active molecules. The ability to introduce an α-dicarbonyl functionality in a controlled manner makes this intermediate particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.

While direct, publicly available examples detailing the use of N-Methoxy-N-methyl-2-oxopropanamide in the synthesis of specific, named APIs are often proprietary, its role can be inferred in the construction of key pharmacophores. For instance, the resulting α-diketone products can serve as precursors for:

-

Quinoxalines and other nitrogen-containing heterocycles: These are synthesized by condensation reactions with diamines and are common scaffolds in antiviral and anticancer agents.[10]

-

Substituted pyrazoles and isoxazoles: These can be formed through reactions with hydrazine and hydroxylamine derivatives, respectively, and are present in a wide range of pharmaceuticals.

The general utility of methoxy-substituted building blocks in the synthesis of antiviral and anticancer compounds is well-documented.[11][12][13] The controlled introduction of a versatile ketone functionality by N-Methoxy-N-methyl-2-oxopropanamide positions it as a strategic intermediate in the development of novel therapeutics in these areas.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of pharmaceutical intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of N-Methoxy-N-methyl-2-oxopropanamide is expected to show distinct signals for the three methyl groups. The N-methyl and O-methyl protons will likely appear as singlets, with chemical shifts influenced by the electronic environment. It is worth noting that in some Weinreb amides, restricted rotation around the amide bond can lead to broadening of these signals at room temperature.[14]

-

¹³C NMR: The carbon NMR spectrum will provide characteristic signals for the two carbonyl carbons, the three methyl carbons, and any other carbons in the molecule.

Chromatographic and Mass Spectrometric Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of N-Methoxy-N-methyl-2-oxopropanamide. A C18 column with a gradient elution of water and acetonitrile, often with a modifier like formic acid, would be a suitable starting point for method development.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the compound's molecular weight (131.13 g/mol ).

Conclusion: A Versatile and Reliable Synthetic Tool

N-Methoxy-N-methyl-2-oxopropanamide represents a powerful and reliable tool in the arsenal of the modern synthetic chemist. Its ability to act as a stable and selective acylating agent in the Weinreb ketone synthesis allows for the efficient construction of key ketone intermediates, which are precursors to a wide array of complex pharmaceutical molecules. The controlled reactivity, which circumvents the common problem of over-addition by organometallic reagents, underscores its value in multi-step syntheses where yield and purity are paramount. As the demand for novel and intricate APIs continues to grow, the strategic application of well-designed intermediates like N-Methoxy-N-methyl-2-oxopropanamide will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.

References

-

ChemBK. N-Methoxy-N-methyl-2-oxopropanamide. Available from: [Link]

- Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 76-80.

-

PrepChem. Synthesis of A. N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide. Available from: [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Available from: [Link]

-

PubChem. N-methoxy-N-methyl-2-oxopropanamide. Available from: [Link]

- Google Patents. US11939299B1 - 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound.

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

Adichemistry. Grignard Reagent | Reactions | Preparation | Mechanism. Available from: [Link]

- Google Patents. WO2019220453A1 - Antiviral drug compounds and composition thereof.

- Google Patents. US20160023996A1 - Cancer Chemotherapeutic Agent/Formulation, Manufacture and Use Thereof.

- Google Patents. US9029408B2 - Compounds for treatment of cancer.

-

Google Patents. (12) United States Patent. Available from: [Link]

-

PubChem. N-methoxy-N-methyl-2-oxopropanamide. Available from: [Link]

-

ChemBK. N-Methoxy-N-methyl-2-oxopropanamide. Available from: [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.

-

PubChem. N-Methoxy-N-methylpropionamide. Available from: [Link]

- Google Patents. US8592397B2 - Compositions and methods for combination antiviral therapy.

-

The Royal Society of Chemistry. Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Available from: [Link]

- Nevzorov, A. A., et al. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 28(14), 5396.

- Nugent, J., & Schwartz, B. D. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Organic Letters, 18(15), 3774-3777.

- Kurbakova, E. S., et al. (2020). Study of the cyclization of N-hydroxy-and N-methoxy-N-(2-oxoalkyl) amides. Russian Chemical Bulletin, 69(1), 118-126.

-

ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Available from: [Link]

- Das, B., & Borthakur, P. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4768.

-

ResearchGate. N, O-Dimethylhydroxylamine. Available from: [Link]

-

YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available from: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. nbinno.com [nbinno.com]

- 4. WO2016098015A1 - New efficient methods for the synthesis of taxane derivatives such as docetaxel and their structural analogous, and a method for the preparation thereof - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. N-methoxy-N-methyl-2-oxopropanamide | C5H9NO3 | CID 29923348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-methoxy-N-methyl-2-oxopropanamide, CasNo.914220-85-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. 914220-85-2|N-Methoxy-N-methyl-2-oxopropanamide|BLD Pharm [bldpharm.com]